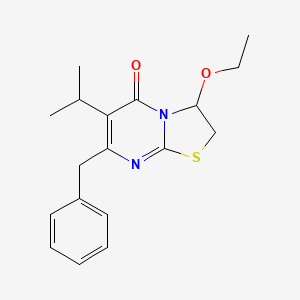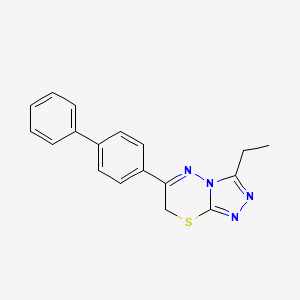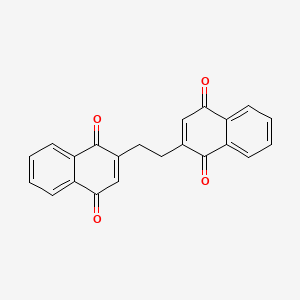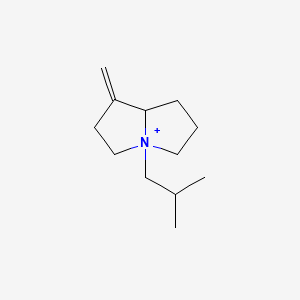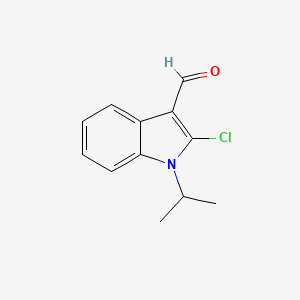
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities. This compound is characterized by the presence of a 6-chloro-o-tolyl ester group attached to the L-N,N-diethylalanine backbone, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride typically involves the esterification of L-N,N-diethylalanine with 6-chloro-o-tolyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active L-N,N-diethylalanine, which can interact with enzymes or receptors in biological systems. The chlorine atom in the 6-chloro-o-tolyl group may also play a role in its biological activity by forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-N,N-Diethylalanine 6-chloro-p-tolyl ester hydrochloride
- L-N,N-Diethylalanine 6-bromo-o-tolyl ester hydrochloride
- L-N,N-Diethylalanine 6-fluoro-o-tolyl ester hydrochloride
Uniqueness
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is unique due to the presence of the 6-chloro-o-tolyl group, which imparts specific chemical and biological properties. The chlorine atom enhances its reactivity and potential biological activities compared to other similar compounds with different halogen substitutions.
Propriétés
Numéro CAS |
2014-30-4 |
|---|---|
Formule moléculaire |
C14H21Cl2NO2 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
[1-(2-chloro-6-methylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-5-16(6-2)11(4)14(17)18-13-10(3)8-7-9-12(13)15;/h7-9,11H,5-6H2,1-4H3;1H |
Clé InChI |
SFBFQUNOEIVWBN-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


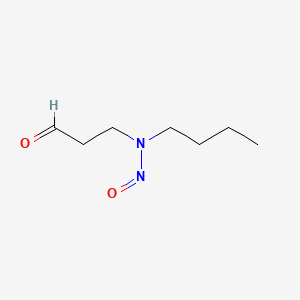
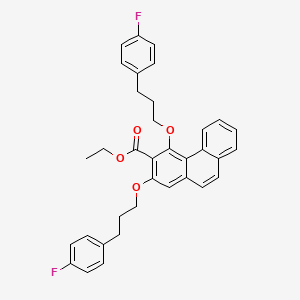
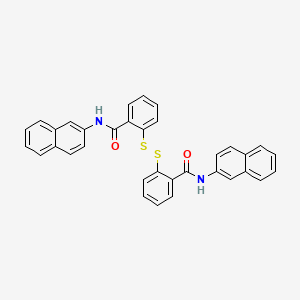
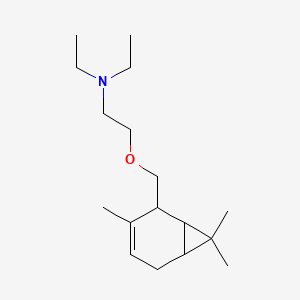
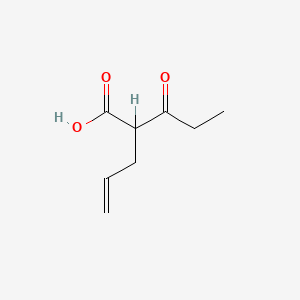
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

